molecular formula C10H17ClN2O2S B1521534 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 1193389-49-9

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B1521534
CAS No.: 1193389-49-9
M. Wt: 264.77 g/mol
InChI Key: MRKIKDNTSWAPDV-UHFFFAOYSA-N
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Description

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with an aminoethyl group and a sulfonamide group, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of N,N-dimethylbenzene-1-sulfonamide.

    Aminoethylation: The N,N-dimethylbenzene-1-sulfonamide undergoes a reaction with ethyleneimine to introduce the aminoethyl group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-aminoethyl)phenol hydrochloride
  • 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide
  • 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide sulfate

Uniqueness

Compared to similar compounds, 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis and reactions to its applications and mechanisms of action

Properties

IUPAC Name

4-(1-aminoethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3;/h4-8H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKIKDNTSWAPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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